molecular formula C9H9IN2O3 B8379737 [(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester CAS No. 915394-67-1

[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester

Cat. No. B8379737
Key on ui cas rn: 915394-67-1
M. Wt: 320.08 g/mol
InChI Key: FBABUBJYSSTPRU-UHFFFAOYSA-N
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Patent
US08722895B2

Procedure details

To a solution of 4-iodo-picolinic acid (1.41 g, 5.66 mmol) in CH2Cl2 (35 mL) at room temperature under N2 is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) (1.62 g, 8.49 mmol) and 1-hydroxybenzotriazole (HOBt) (0.077 g, 0.57 mmol). The solution is stirred for 5 minutes and glycine methyl ester hydrochloride (1.07 g, 8.49 mmol) is added and the reaction is stirred 16 hours. The reaction volume is concentrated under reduced pressure and the crude material was partitioned between EtOAc and 1M K2CO3. The aqueous phase is removed and the organic phase washed with H2O, sat. NaCl, dried (MgSO4), filtered and concentrated under reduced pressure to afford a brown oil which is purified over silica (EtOAc:heptane gradient 1:4) to afford 0.805 g (44% yield) of the desired product as a colorless solid. HPLC-MS: m/z 321 [M+H]+.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.Cl.[CH3:33][O:34][C:35](=[O:38])[CH2:36][NH2:37]>C(Cl)Cl>[CH3:33][O:34][C:35](=[O:38])[CH2:36][NH:37][C:8]([C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][N:5]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
IC1=CC(=NC=C1)C(=O)O
Name
Quantity
1.62 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
0.077 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
Cl.COC(CN)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction volume is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was partitioned between EtOAc and 1M K2CO3
CUSTOM
Type
CUSTOM
Details
The aqueous phase is removed
WASH
Type
WASH
Details
the organic phase washed with H2O, sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil which
CUSTOM
Type
CUSTOM
Details
is purified over silica (EtOAc:heptane gradient 1:4)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(CNC(=O)C1=NC=CC(=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.805 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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